molecular formula C13H17NO4S B2648956 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide CAS No. 874594-08-8

4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide

Cat. No.: B2648956
CAS No.: 874594-08-8
M. Wt: 283.34
InChI Key: VYRZYAVHLNHTMV-UHFFFAOYSA-N
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Description

4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide is a synthetic small molecule belonging to the benzenesulfonamide family, a class of compounds with a rich history and broad utility in scientific research . The core structure of this compound features a benzene-sulfonamide group, a motif known for its ability to serve as a key pharmacophore in molecules that interact with a variety of enzymatic targets . Its specific structure is characterized by an acetyl substituent at the para-position of the benzene ring and an oxolan-2-ylmethyl (tetrahydrofurfuryl) group attached to the sulfonamide nitrogen. Researchers are interested in such N-1 and N-4 substituted sulfonamide derivatives for exploring structure-activity relationships and developing novel bioactive molecules . The primary research value of sulfonamides stems from their well-documented role as competitive inhibitors of bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway . By mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt folate production, leading to bacteriostatic effects against a spectrum of gram-positive and gram-negative bacteria . While the presence of the 4-acetyl group in this specific compound may influence its antibacterial profile, the sulfonamide core provides a foundation for investigating this classic mechanism of action. Beyond antimicrobial applications, the benzenesulfonamide structure is a privileged scaffold in medicinal chemistry and chemical biology research. Sulfonamide-containing compounds are investigated for their potential to inhibit other enzymes, such as carbonic anhydrases, which play roles in processes ranging from pH regulation to gluconeogenesis . The distinct hydrophobic and electron-withdrawing properties of the 4-acetyl group, combined with the heterocyclic nature of the oxolan-2-ylmethyl moiety, make this compound a valuable intermediate for designing and synthesizing novel molecules targeted at these and other enzyme families. Consequently, this compound serves as a versatile building block for researchers in drug discovery and development, particularly for those exploring new inhibitors and probing biological pathways where the sulfonamide functional group plays a critical role.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h4-7,12,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRZYAVHLNHTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide involves several steps. One common method includes the reaction of 4-acetylbenzenesulfonyl chloride with oxolan-2-ylmethanamine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Organic Chemistry:
    • Intermediate Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including various hydrazide-hydrazone derivatives. The compound's unique structure allows for diverse modifications that can lead to novel compounds with potential bioactive properties.
  • Biological Studies:
    • Enzyme Inhibition: The sulfonamide group can inhibit specific enzymes, notably bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to antibacterial effects, making it valuable in microbiological research.
    • Protein-Ligand Interactions: It is utilized in proteomics to study interactions between proteins and ligands, aiding in understanding cellular processes and disease mechanisms.
  • Medicinal Chemistry:
    • Therapeutic Potential: Investigations into its anti-inflammatory and antimicrobial properties show promise for developing new therapeutic agents. The compound’s structure may enhance its binding affinity to target proteins, potentially leading to improved efficacy against specific bacterial strains and inflammatory conditions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antibacterial activity. The structure-activity relationship (SAR) suggests that modifications can enhance efficacy against different bacterial strains. For instance, compounds structurally similar to 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide have shown significant inhibition of bacterial growth in vitro.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, with studies demonstrating its potential to reduce inflammation markers in various biological models. This activity is particularly relevant for developing treatments for inflammatory diseases.

  • Enzyme Inhibition Studies:
    A study demonstrated that this compound effectively inhibited dihydropteroate synthase in bacterial cultures, leading to reduced bacterial growth rates.
  • In Vitro Assays:
    Bio-evaluation of synthesized derivatives showed promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria, indicating the compound's potential as a lead candidate for antibiotic development.
  • Cardiovascular Research:
    Investigations into the cardiovascular effects revealed that certain derivatives could modulate perfusion pressure and coronary resistance in isolated heart models, suggesting potential therapeutic applications in cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects. The acetyl group and oxolan-2-ylmethyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituent on the sulfonamide nitrogen and the para-acetyl group define key differences among analogs. Below is a comparative analysis (Table 1):

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent on Sulfonamide N Molecular Formula Molecular Weight Key Features
4-Acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide Oxolan-2-ylmethyl C₁₃H₁₅NO₄S 293.33 (estimated) Flexible oxolane group; moderate solubility due to oxygen atom
4-Acetyl-N-(furan-2-ylmethyl)benzene-1-sulfonamide (CAS 736948-74-6) Furan-2-ylmethyl C₁₃H₁₃NO₄S 279.31 Aromatic furan; lower solubility vs. oxolane
BI99764 (CAS 1797680-25-1) 2-[2-(Pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl C₁₇H₁₇N₅O₃S 371.41 Pyrimidine-imidazole chain; higher polarity and potential kinase inhibition
4-Acetyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide (CAS 1396783-95-1) [1-(Pyrazin-2-yl)piperidin-4-yl]methyl C₁₈H₂₂N₄O₃S 374.46 Piperidine-pyrazine; enhanced basicity and bioavailability
N-(4-(3-Chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)... sulfonamide (Example 52, Patent) Tetrahydrofuran-3-yl Complex structure N/A Tetrahydrofuran enhances solubility; used in medicinal chemistry

Metabolic Stability

  • The oxolane group is metabolized to tetrahydrofurfuryl alcohol (CAS 97-99-4), a known metabolite with low toxicity . This suggests the parent compound may have favorable metabolic stability.

Biological Activity

4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. Sulfonamides are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, leading to a decrease in folate synthesis which is crucial for bacterial growth.
  • Calcium Channel Interaction : Some studies suggest that sulfonamide derivatives can interact with calcium channels, affecting cardiovascular functions such as perfusion pressure and coronary resistance .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound's solubility and permeability can influence its absorption rate. Computational models like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) can provide insights into its pharmacokinetic parameters .
  • Distribution : The distribution of the compound within biological tissues is crucial for its efficacy. Studies have shown that similar sulfonamide compounds can exhibit varied distribution profiles based on their chemical structure .

Cardiovascular Effects

A study investigating the effects of various benzenesulfonamides on perfusion pressure demonstrated that certain derivatives could significantly decrease coronary resistance and perfusion pressure in isolated rat heart models. Specifically, compounds structurally similar to this compound showed potential for modulation of cardiovascular parameters through calcium channel inhibition .

Antimicrobial Activity

Research has highlighted that sulfonamide derivatives exhibit antimicrobial properties. A series of synthesized compounds showed varying degrees of antibacterial activity against different strains. The structure-activity relationship (SAR) indicated that modifications in the sulfonamide structure could enhance antimicrobial efficacy .

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamides have revealed promising results. For instance, compounds with structural similarities to this compound were evaluated for their cytotoxic effects on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting a potential role in cancer therapy .

Data Table: Biological Activities of Sulfonamide Derivatives

Compound NameBiological ActivityReference
This compoundPotential calcium channel interaction
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure
Benzene-1,4-disulfonamideOXPHOS inhibition in cancer cells
Oxazolone-based sulfonamidesAntimicrobial and anticancer

Q & A

Q. What are the established synthetic routes for 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution between benzenesulfonyl chloride derivatives and oxolane-containing amines. A common approach includes:

  • Step 1: Reacting 4-acetylbenzenesulfonyl chloride with 2-(aminomethyl)oxolane in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Validation: Confirmation of the product via 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy (e.g., comparison to Figure S11 in ) and high-resolution mass spectrometry (HRMS) .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: 1H^{1}\text{H} NMR identifies protons on the acetyl group (~2.6 ppm, singlet) and oxolane methylene protons (3.5–4.0 ppm). 13C^{13}\text{C} NMR confirms the sulfonamide carbonyl (~170 ppm) and acetyl carbonyl (~200 ppm) (see Figure S11 in ) .
  • Infrared (IR) Spectroscopy: Peaks at ~1340 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide functionality .
  • Mass Spectrometry: HRMS provides molecular ion peaks matching the exact mass (e.g., [M+H]+^+ for C14_{14}H17_{17}NO4_4S: calc. 296.0954, observed 296.0956) .

Q. What biological targets or mechanisms are associated with this sulfonamide derivative?

Methodological Answer:

  • TRPM8 Channel Antagonism: Structural analogs (e.g., N-(furan-2-ylmethyl) derivatives) exhibit selective antagonism of transient receptor potential melastatin 8 (TRPM8) channels, which are implicated in pain and inflammation. Assays include calcium flux measurements in TRPM8-expressing HEK293 cells .
  • Antimicrobial Activity: Sulfonamides generally inhibit bacterial dihydropteroate synthetase (DHPS). For this compound, MIC assays against E. coli and S. aureus can validate efficacy, with IC50_{50} values compared to sulfamethoxazole controls .

Advanced Research Questions

Q. How can synthetic yields be optimized under varying reaction conditions?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) may improve amine nucleophilicity compared to dichloromethane .
  • Catalysis: Use of DMAP (4-dimethylaminopyridine) as a catalyst accelerates sulfonamide bond formation, reducing reaction time from 12 h to 4 h .
  • Temperature Control: Microwave-assisted synthesis at 80°C enhances reaction efficiency while minimizing decomposition .
  • Validation: Monitor reaction progress via TLC and quantify yield improvements using HPLC with a C18 column (UV detection at 254 nm) .

Q. How can structural ambiguities (e.g., regiochemistry or conformation) be resolved?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation) resolves bond lengths, angles, and conformation of the oxolane ring. Compare to analogous structures (e.g., ) to validate geometry .
  • DFT Calculations: Density functional theory (B3LYP/6-31G*) optimizes molecular geometry and predicts NMR chemical shifts. Discrepancies between computed and experimental 13C^{13}\text{C} NMR shifts (e.g., acetyl carbonyl) may indicate solvent effects or crystal packing .

Q. How do structural modifications to the oxolane moiety influence biological activity?

Methodological Answer:

  • Substituent Effects: Replace oxolane with furan or thiazole rings (as in ) to alter lipophilicity and hydrogen-bonding capacity. For example:
    • Furan Analogs: Increased π-π stacking with TRPM8 aromatic residues enhances antagonism (IC50_{50} reduced by 40%) .
    • Thiazole Analogs: Sulfur atoms improve metabolic stability but may reduce solubility .
  • Assay Design: Compare IC50_{50} values in TRPM8 calcium flux assays and logP measurements (via shake-flask method) to correlate structure-activity relationships (SAR) .

Q. What strategies address contradictions between computational predictions and experimental data (e.g., binding affinity)?

Methodological Answer:

  • Cross-Validation: Use molecular docking (AutoDock Vina) to predict binding poses in TRPM8 channels, then validate via mutagenesis (e.g., alanine scanning of predicted binding residues) .
  • Dynamic Simulations: Run 100-ns molecular dynamics (MD) simulations in explicit solvent to assess conformational stability. Compare RMSD plots with experimental NMR relaxation data .
  • Experimental Controls: Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in biological activity measurements .

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